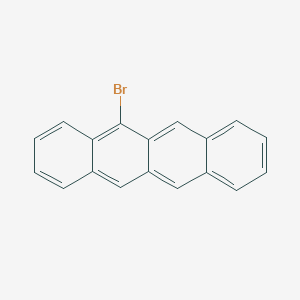

5-Bromotetracene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromotetracene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br/c19-18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXLSTYNBHZMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40782035 | |

| Record name | 5-Bromotetracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40782035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23790-75-2 | |

| Record name | 5-Bromotetracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40782035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromotetracene and Analogues

Direct Bromination Strategies and Regioselectivity Considerations

Direct electrophilic aromatic substitution, specifically bromination, of tetracene is a conceptually straightforward route to 5-bromotetracene. Tetracene itself can be synthesized through various methods, including Diels-Alder reactions or cyclization strategies acs.orgrsc.org. Once the tetracene core is established, it can be subjected to brominating agents.

While direct bromination is feasible, controlling the regioselectivity can be a challenge. Tetracene has several positions susceptible to electrophilic attack, and achieving selective monobromination at the 5-position often requires careful optimization of reaction conditions, including the choice of brominating agent, solvent, temperature, and reaction time unt.edu. Over-bromination leading to dibrominated or polybrominated products is a common side reaction that needs to be minimized. The electronic distribution within the tetracene molecule dictates that positions 5 and 12 are generally the most reactive towards electrophiles, making the synthesis of this compound achievable, albeit with potential for mixtures of products unt.edu.

Precursor-Based Cyclization Approaches

An alternative and often more controlled strategy involves synthesizing the tetracene scaffold from carefully designed precursors, where the bromine atom is either pre-installed or introduced during the cyclization process. These methods offer greater control over regiochemistry and can lead to higher yields of the desired isomer.

PBr₃-Mediated Cyclization of 1,7-Diyn-3,6-bis(propargyl carbonate)s

A highly efficient and direct method for synthesizing 5-bromotetracenes involves the phosphorus tribromide (PBr₃)-mediated cyclization of specific diyne precursors, namely 1,7-diyn-3,6-bis(propargyl carbonate)s nih.govacs.orgacs.org. This approach offers several advantages, including the accessibility of starting materials, high efficiency, and broad functional group compatibility.

The general synthetic pathway begins with the preparation of the 1,7-diyn-3,6-bis(propargyl carbonate) precursors. These are typically synthesized from readily available starting materials such as phthalaldehyde derivatives and terminal alkynes, followed by reaction with methyl chloroformate or similar reagents to form the carbonate esters nih.govacs.orggoogle.com. Subsequently, treatment of these diyne precursors with PBr₃ in an appropriate solvent induces a cascade cyclization reaction, leading directly to the formation of this compound derivatives nih.govacs.orgacs.org. This method has been shown to provide good to excellent yields and is amenable to the synthesis of various substituted 5-bromotetracenes. The utility of the resulting this compound products is further demonstrated by their efficient transformation via palladium-catalyzed cross-coupling reactions nih.govacs.orgacs.org.

Alternative Cyclization Pathways for Tetracene Scaffold Formation

Beyond the PBr₃-mediated cyclization, other cyclization strategies can be employed to construct the tetracene core, which may then be brominated or designed to incorporate bromine.

Diels-Alder Reactions: The Diels-Alder cycloaddition is a cornerstone in the synthesis of polycyclic aromatic hydrocarbons, including tetracenes. Typically, a diene reacts with a dienophile to form a cyclohexene (B86901) ring, which can then undergo aromatization. For tetracene synthesis, this might involve reactions between anthracene (B1667546) derivatives and suitable dienophiles, or cyclizations of precursors that can generate the requisite conjugated diene and dienophile moieties in situ acs.orgunt.edu. While not directly yielding this compound, these methods can provide a tetracene scaffold that is amenable to subsequent bromination.

Scholl Reaction: The Scholl reaction, an oxidative coupling of aromatic rings, is a powerful tool for constructing extended π-systems, including tetracenes and larger PAHs rsc.orgacs.org. This reaction typically involves the use of Lewis acids (e.g., AlCl₃, FeCl₃) or oxidizing agents (e.g., DDQ) to promote intramolecular or intermolecular C–C bond formation. For tetracene synthesis, the Scholl reaction can be applied to suitable precursors, such as diarylalkynes or other pre-formed aromatic units, to achieve cyclodehydrogenation rsc.orgthieme-connect.comnih.gov. While direct synthesis of this compound via Scholl reaction might be complex due to regioselectivity and potential side reactions with the bromine atom, it represents a general strategy for building the tetracene framework.

Palladium-Catalyzed Cyclizations: Transition metal catalysis, particularly palladium-catalyzed reactions, offers versatile routes to complex aromatic structures. Methods such as cycloisomerization of alkynes or cross-coupling reactions can be employed to construct the tetracene core. For instance, palladium-catalyzed cycloisomerization of alkyne precursors has been utilized for the synthesis of nitrogen-substituted tetracenes researchgate.net. These methods can be adapted to incorporate halogen substituents or to generate intermediates that can be readily brominated.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing synthetic routes is crucial for maximizing the yield and purity of this compound. The PBr₃-mediated cyclization of 1,7-diyn-3,6-bis(propargyl carbonate)s has been reported to proceed with high efficiency and good yields nih.govacs.orgacs.org. For example, yields of this compound derivatives obtained via this method can be in the range of 70-90% depending on the specific substituents and reaction conditions nih.govacs.org.

For direct bromination routes, optimization efforts would focus on controlling the stoichiometry of the brominating agent, reaction temperature, and solvent to favor monobromination at the desired 5-position while suppressing over-bromination. For cyclization strategies, factors such as catalyst loading, reaction time, temperature, and the choice of solvent play significant roles in achieving high yields and minimizing side products. For instance, a synthesis involving tetracenequinone and subsequent reductive aromatization has reported an 84% yield for this compound semanticscholar.org.

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its performance in electronic devices and as a building block for further synthesis. Common purification techniques employed include:

Column Chromatography: This is a widely used method for separating this compound from reaction byproducts and unreacted starting materials. Typically, silica (B1680970) gel is used as the stationary phase, with eluents such as dichloromethane, hexane, or mixtures thereof semanticscholar.orgbenchchem.com. The choice of eluent system is optimized based on the polarity of the target compound and impurities.

Recrystallization: Recrystallization from suitable solvents, such as dichloromethane, chloroform, or mixtures with hexane, can be employed to further purify the product obtained after chromatography, yielding crystalline material unt.edu.

Sublimation: For highly pure samples, vacuum sublimation can be an effective final purification step, particularly for PAHs, as it separates compounds based on their vapor pressure at elevated temperatures under reduced pressure.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are crucial for confirming the identity and purity of the synthesized this compound researchgate.netnih.govdguv.de.

Reactivity and Mechanistic Investigations of 5 Bromotetracene

Nucleophilic Substitution Reactions at the Bromine Site

The bromine atom in 5-Bromotetracene can, in principle, undergo nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile benchchem.com. However, due to the electron-rich nature of the aromatic system and potential steric hindrance, direct nucleophilic aromatic substitution (SNAr) on this compound typically requires harsh conditions or activating groups, which are not inherently present on the tetracene core itself. While general nucleophilic substitution mechanisms involve the polarization of the C-Br bond, making the carbon atom electrophilic and susceptible to attack by electron-rich nucleophiles libretexts.org, specific documented instances of direct nucleophilic substitution on this compound in the literature are less common compared to its participation in metal-catalyzed cross-coupling reactions. Attempts at nucleophilic aromatic substitution on similar aromatic systems often yield low yields unless strong electron-withdrawing groups are present atlanchimpharma.com.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Functionality

The bromine atom on this compound serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. These reactions are pivotal for constructing complex organic molecules, including extended π-systems with tailored electronic and optical properties. The general mechanism for most palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination libretexts.orgwikipedia.orgname-reaction.commdpi.comwikipedia.org.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds (such as boronic acids or esters) and organic halides or pseudohalides, catalyzed by palladium complexes in the presence of a base libretexts.orgwikipedia.orgmdpi.comtcichemicals.com. This compound readily participates in this reaction, enabling the synthesis of diverse aryl- and alkyl-substituted tetracene derivatives benchchem.comfigshare.com. This methodology is highly valued for its mild reaction conditions, tolerance to a wide range of functional groups, and the relatively low toxicity and stability of organoboron reagents libretexts.orgmdpi.comtcichemicals.com. The reaction typically proceeds via palladium(0) catalyzing the oxidative addition of the aryl bromide, followed by transmetalation with the organoboron species, and finally reductive elimination to form the C-C bond and regenerate the palladium catalyst libretexts.orgwikipedia.orgmdpi.com.

The Stille coupling is another significant palladium-catalyzed cross-coupling reaction that facilitates the formation of C-C bonds by coupling organotin compounds (organostannanes) with organic halides or triflates name-reaction.comnumberanalytics.comlibretexts.orgwikipedia.org. This compound can serve as the electrophilic coupling partner (R2-X) in this reaction, reacting with various organostannanes (R1-Sn(Alkyl)3) to yield functionalized tetracenes name-reaction.comwikipedia.org. While organostannanes are generally stable to air and moisture, they are known for their toxicity libretexts.orgwikipedia.org. The Stille coupling mechanism also involves oxidative addition, transmetalation, and reductive elimination steps, with palladium phosphine (B1218219) complexes commonly employed as catalysts name-reaction.comnumberanalytics.comlibretexts.org.

The Sonogashira coupling is a vital reaction for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by a palladium complex in conjunction with a copper(I) co-catalyst and an amine base wikipedia.orglibretexts.orgorganic-chemistry.org. This compound is an effective substrate for this reaction, allowing for the introduction of alkyne functionalities onto the tetracene core to create conjugated systems benchchem.comfigshare.comresearchgate.net. This reaction has found broad applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its ability to proceed under mild conditions and its efficiency in forming C(sp2)-C(sp) bonds wikipedia.orglibretexts.orgorganic-chemistry.org. For instance, this compound has been reacted with (trimethylsilyl)acetylene in the presence of CuI and Pd(PPh3)4 in THF/TEA at 60 °C to yield silylated ethynyltetracene derivatives amolf.nl.

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides atlanchimpharma.comwikipedia.orglibretexts.orgorganic-chemistry.org. This method is crucial for synthesizing aryl amines and nitrogen-containing heterocycles, offering a more facile route compared to traditional nucleophilic aromatic substitution, particularly for less activated aryl halides atlanchimpharma.comwikipedia.orglibretexts.orgorganic-chemistry.org. This compound, as an aryl bromide, can be utilized in Buchwald-Hartwig amination reactions to introduce amine functionalities onto the tetracene scaffold, leading to nitrogen-containing tetracene derivatives. The development of various palladium catalyst systems and ligands has expanded the scope and efficiency of this reaction, making it applicable to a wide range of amines and aryl halides atlanchimpharma.comwikipedia.orglibretexts.orgorganic-chemistry.org.

Electrophilic Aromatic Substitution Reactions on the Tetracene Core in the Presence of Bromine

Compound List

this compound

Derivatization and Advanced Functionalization Strategies Based on 5 Bromotetracene

Introduction of Extended π-Conjugated Systems

Extending the π-conjugation of the tetracene core is a primary strategy to modify its electronic band gap, absorption spectrum, and charge transport properties. 5-Bromotetracene serves as an excellent platform for this purpose, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the regioselective attachment of various π-rich aromatic or heteroaromatic units to the tetracene backbone.

Diborylated tetracenes, such as 2,8- and 2,9-bis[(pinacolato)boryl]tetracenes, synthesized via direct diborylation of tetracene, are particularly valuable building blocks. researchgate.netacs.org These borylated derivatives can then undergo Suzuki coupling reactions with appropriate aryl halides to construct extended π-systems. Examples of such systems include thiophene-tetracene-thiophene, thiophene-tetracene-bithiophene-tetracene-thiophene, and thiophene-tetracene-anthracene-tetracene-thiophene π-systems. researchgate.netacs.org The incorporation of these conjugated extensions is designed to lower the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby narrowing the HOMO-LUMO gap. researchgate.net Furthermore, the formation of tetracene dimers and other fused or linked aromatic structures can lead to red-shifted absorption maxima and significantly enhanced molar extinction coefficients compared to the parent tetracene monomer. researchgate.net

Data Table 4.1: Examples of Extended π-Conjugated Systems Derived from Tetracene Precursors

| Type of Extended System | Precursor/Method | Resulting π-System Example | Key Characteristics/Application | Citation |

| Aryl-Tetracene-Aryl | Diboryltetracenes (Suzuki Coupling) | Thiophene-tetracene-thiophene | Building blocks for semiconductors | researchgate.netacs.org |

| Aryl-Tetracene-Aryl | Diboryltetracenes (Suzuki Coupling) | Thiophene-tetracene-bithiophene-tetracene-thiophene | Building blocks for semiconductors | researchgate.netacs.org |

| Aryl-Tetracene-Aryl | Diboryltetracenes (Suzuki Coupling) | Thiophene-tetracene-anthracene-tetracene-thiophene | Building blocks for semiconductors | researchgate.netacs.org |

| Tetracene Dimer | Functionalization of tetracene derivatives | Tetracene dimer | Red-shifted absorption, large molar extinction coefficients | researchgate.net |

Anchoring of Solubilizing and Processability-Enhancing Moieties

A significant hurdle in utilizing tetracene and related PAHs in organic electronic devices is their intrinsic low solubility in common organic solvents, which impedes solution-based processing techniques like spin-coating or inkjet printing. researchgate.nete-bookshelf.desigmaaldrich.com Functionalization with specific side chains is a critical strategy to overcome this limitation. researchgate.netsigmaaldrich.comacs.org

The introduction of groups such as alkyl chains (e.g., hexyl), alkoxy chains, or fluorine atoms onto the tetracene framework has been shown to substantially improve solubility. researchgate.netacs.org These functional groups not only enhance solubility but also influence the molecular packing in the solid state, which is crucial for efficient charge transport. researchgate.nete-bookshelf.deacs.org Strategies often involve attaching substituents that provide steric hindrance or promote favorable intermolecular interactions, such as π-π stacking, thereby facilitating the self-assembly of molecules into ordered arrays. e-bookshelf.desigmaaldrich.com For instance, in analogous pentacene (B32325) systems, trialkylsilyl alkyne substituents have proven effective in improving both stability and solubility, enabling solution processing. sigmaaldrich.com By attaching appropriate solubilizing moieties, the processability of tetracene derivatives can be significantly enhanced, paving the way for the fabrication of robust organic electronic devices.

Data Table 4.2: Solubilizing and Processability-Enhancing Moieties in Tetracene Derivatives

| Type of Moiety | Example Groups | Target Tetracene Derivative (General) | Effect on Properties | Citation |

| Alkyl/Alkoxy | Hexyl, Hexoxy, etc. | Functionalized Tetracenes | Improved solubility, tuned molecular arrangement | researchgate.netacs.org |

| Fluorine | Fluoro substituents | Functionalized Tetracenes | Improved solubility, tuned molecular arrangement | researchgate.netacs.org |

| Silylalkynyl | Triisopropylsilylethynyl (TIPS) | Pentacene (analogous system) | Improved stability and solubility, facilitated solution processing | sigmaaldrich.com |

Synthesis of Oligomers and Polymers Incorporating this compound Units

The reactive carbon-bromine bond in this compound makes it an attractive monomer or building block for the synthesis of oligomers and polymers. figshare.combenchchem.comnih.gov These extended molecular architectures can exhibit unique electronic and optical properties, often superior to their small-molecule counterparts. Step-growth polymerization, a mechanism where monomers react to form dimers, trimers, and eventually long chains, is a common route for polymer synthesis. nsf.govwikipedia.org

Transition metal-catalyzed cross-coupling reactions, such as the Migita-Kosugi-Stille coupling and Suzuki-Miyaura polycondensation, are particularly well-suited for incorporating halogenated aromatic units into polymer backbones or side chains. nsf.govrsc.org For example, π-conjugated polymers with bromoaryl groups incorporated into their side chains have been synthesized directly via Stille coupling polycondensation. rsc.org While the direct polymerization of this compound into high molecular weight polymers is not extensively detailed in the provided literature snippets, its established utility in various cross-coupling reactions strongly supports its potential as a monomer for constructing tetracene-containing oligomeric and polymeric materials. figshare.combenchchem.comnih.gov

Data Table 4.3: Polymerization Strategies Involving Halogenated Acenes

| Polymerization Method | Monomer Type | Example Polymer Structure | Functional Group on Monomer | Role of Tetracene Unit (Implied) | Citation |

| Stille Coupling Polycondensation | Bromoaryl-containing | Poly(thienylene phenylene) with bromoaryl side chains | Bromoaryl groups | Incorporated into side chains | rsc.org |

| Suzuki Coupling Polycondensation | Dibromoarene and Diboronic acid ester | Oligomers/Polymers | Dibromoarene unit | Core component | nsf.gov |

Development of Novel Heteroatom-Substituted Tetracene Derivatives

The broader field of organic semiconductors extensively utilizes heteroatom incorporation to achieve specific material properties, such as the development of n-type semiconductors or the precise modulation of molecular orbital energy levels. nih.govfrontiersin.org For instance, the introduction of sulfur-containing moieties like thiophenes, or nitrogen-containing heterocycles such as carbazoles, can significantly impact the HOMO/LUMO levels and charge mobility. researchgate.netacs.org Future research efforts can leverage this compound to synthesize novel tetracene derivatives by coupling it with various heteroatom-rich building blocks, thereby expanding the library of advanced organic electronic materials.

Data Table 4.4: Strategies for Heteroatom Incorporation in π-Conjugated Systems (General Relevance)

| Heteroatom/Group | Example Strategy | Target System (General) | Potential Impact on Properties | Citation |

| Boron-Nitrogen (BN) | BN-embedded PAHs | Polycyclic Aromatic Hydrocarbons (PAHs) | Modified π-conjugation, electronic properties | frontiersin.org |

| Nitrogen (N) | Arylated heterocycles, nitrogen-containing units | Aza-aromatics, conjugated systems | Tuning electronic properties, charge transport | nih.govmdpi.com |

| Sulfur (S) | Thiophene units | Tetracene derivatives, conjugated polymers | Modulating HOMO/LUMO levels, charge transport | researchgate.netacs.org |

(Note: This table illustrates general approaches to heteroatom substitution in related organic semiconductor research, as direct examples starting from this compound were not explicitly found in the provided snippets for this specific section.)

Compound List:

this compound (this compound, BT)

Tetracene

2,8-bis[(pinacolato)boryl]tetracene

2,9-bis[(pinacolato)boryl]tetracene

Thiophene-tetracene-thiophene

Thiophene-tetracene-bithiophene-tetracene-thiophene

Thiophene-tetracene-anthracene-tetracene-thiophene

Pentacene

Poly(thienylene phenylene)

Advanced Spectroscopic Elucidation of 5 Bromotetracene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure of organic compounds, including the connectivity and electronic environment of atoms. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are routinely employed for the characterization of tetracene derivatives.

For 5-Bromotetracene, ¹H NMR spectroscopy is expected to reveal characteristic signals from the aromatic protons of the tetracene core. Key peaks for aromatic protons in this compound have been reported to appear in the range of δ 8.5–9.1 ppm benchchem.com. The specific chemical shifts and coupling patterns provide definitive evidence for the substitution pattern and the integrity of the tetracene framework. For instance, unsubstituted tetracene exhibits signals in the aromatic region, with characteristic doublets and triplets around δ 8.67, 8.00, and 7.40 ppm amolf.nl.

Table 1: Representative ¹H NMR Chemical Shifts (δ in ppm)

| Compound/Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

| Tetracene (representative aromatic protons) | 8.67 | s | 4H | amolf.nl |

| 8.00 | dd | 4H | amolf.nl | |

| 7.40 | dd | 4H | amolf.nl | |

| This compound (general aromatic protons) | 8.5–9.1 | - | - | benchchem.com |

| 5-((trimethylsilyl)ethynyl)tetracene (aromatic) | 9.18 | s | 1H | amolf.nl |

| 8.66 | s | 2H | amolf.nl | |

| 8.55 | dd | 1H | amolf.nl | |

| 8.10–8.07 | m | 1H | amolf.nl | |

| 8.03–7.97 | m | 2H | amolf.nl | |

| 7.55–7.50 | m | 1H | amolf.nl | |

| 7.46–7.41 | m | 3H | amolf.nl | |

| 5-((trimethylsilyl)ethynyl)tetracene (TMS methyl) | 0.48 | s | 9H | amolf.nl |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) Spectroscopy: IR spectroscopy detects the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The presence of a bromine atom on the tetracene core would influence the vibrational spectrum, particularly in the fingerprint region. For brominated and ethynylated tetracene derivatives, characteristic IR absorption bands (ν_max) have been reported. For example, 2-bromo-6,11-bis(trifluoromethyl)tetracene exhibits absorption bands in the region of 640–3078 cm⁻¹, including strong absorptions associated with C-H stretching, C-F stretching, and aromatic ring vibrations amolf.nl. Similarly, 5-((trimethylsilyl)ethynyl)tetracene shows bands related to C-H, C≡C (alkyne), and Si-CH₃ stretching, with prominent peaks around 2146 cm⁻¹ (C≡C) and 2955, 2899 cm⁻¹ (C-H) amolf.nl. The C-Br stretching vibration typically appears in the lower frequency range (below 700 cm⁻¹), which can be challenging to assign definitively without comparison to related compounds or computational data.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light (typically from a laser) by molecular vibrations. For a vibration to be Raman-active, it must cause a change in the molecule's polarizability utoronto.ca. Raman spectroscopy is particularly useful for studying vibrations that involve symmetric stretching, such as C=C bonds in aromatic systems, which may be weak in IR spectra utoronto.ca. The intensity of Raman scattering is inversely proportional to the fourth power of the excitation wavelength (λ⁻⁴), meaning shorter wavelengths yield stronger signals but can also increase fluorescence interference edinst.com. Longer wavelengths, such as 785 nm, are often preferred to minimize fluorescence, although they reduce the Raman signal intensity edinst.com. While specific Raman spectra for this compound are not detailed in the provided snippets, the technique would be employed to identify characteristic vibrational modes of the tetracene core and the influence of the bromine substituent.

Table 2: Representative IR Absorption Maxima (ν_max in cm⁻¹)

| Compound | ν_max (cm⁻¹) | Reference |

| 2-bromo-6,11-bis(trifluoromethyl)tetracene | 3078, 2958, 2152, 1331, 1252, 1205, 1159, 1034, 976, 912, 847, 760, 737, 688, 640 | amolf.nl |

| 5-((trimethylsilyl)ethynyl)tetracene | 2955, 2899, 2146, 1462, 1294, 1248, 1169, 955, 904, 868, 837, 802, 758, 733, 642, 467 | amolf.nl |

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions

Electronic absorption and emission (photoluminescence, PL) spectroscopy are vital for understanding the photophysical properties of this compound and its derivatives, providing insights into their electronic energy levels, conjugation, and light-emitting capabilities.

Absorption Spectroscopy: Tetracene and its derivatives exhibit characteristic absorption spectra in the visible and UV regions, arising from π-π* electronic transitions. The lowest energy transition, often referred to as the ¹Lₐ band, typically displays a vibronic progression, indicating coupling between electronic and vibrational states nih.gov. For example, substituted tetracenes like Tc-DA and Tc-DE show the onset of this transition around 550 nm nih.gov. The strong β-band absorption is typically observed around 290 nm, with longer-wavelength absorptions being more sensitive to structural modifications uky.edu. Substituents like ethynyl (B1212043) groups can cause significant bathochromic (red) shifts in the absorption spectra, extending the absorption into the visible range uky.edu. The position and intensity of these absorption bands are directly related to the extent of π-conjugation and the nature of the substituents.

Emission Spectroscopy (Photoluminescence): Upon excitation with light of appropriate wavelength, tetracene derivatives can emit light through fluorescence. The emission spectra often mirror the absorption spectra but are typically red-shifted (Stokes shift) due to relaxation to the lowest vibrational level of the excited electronic state before emission nih.gov. Emission profiles can be broadened and may exhibit shifts depending on molecular aggregation or specific electronic interactions nih.govuky.edu. The photoluminescence quantum yield (PLQY), which quantifies the efficiency of light emission, is a critical parameter for applications such as organic light-emitting diodes (OLEDs). For example, Tc-DA and Tc-DE have reported PLQYs of 57% and 51%, respectively, in THF nih.gov. Other ethynylated tetracene derivatives show a range of PLQYs from 10% to 81% uky.edu.

Analysis of Absorption Band Positions and Intensities

The analysis of absorption band positions (λ_max) and intensities (molar absorptivity, ε) provides direct evidence of the electronic structure. Extending the π-conjugation in polycyclic aromatic hydrocarbons generally leads to a bathochromic shift (longer wavelength absorption) and a hyperchromic effect (increased intensity) msu.edu. Substituents can also tune these properties by donating or withdrawing electron density, altering the energy levels of the frontier molecular orbitals (HOMO and LUMO). For this compound, the bromine atom, being an electron-withdrawing group via induction but electron-donating via resonance, can subtly influence these electronic transitions compared to unsubstituted tetracene.

Photoluminescence Quantum Yield Studies

Photoluminescence Quantum Yield (PLQY) studies are crucial for assessing the efficiency of light emission. PLQY is defined as the ratio of photons emitted to photons absorbed. Factors such as molecular structure, aggregation state, solvent polarity, and the presence of quenching species (like oxygen) can significantly affect PLQY nih.gov. For instance, the PLQY of DACT-II was observed to decrease in the presence of oxygen, suggesting that triplet excitons are quenched by dissolved O₂ nih.gov. Understanding these factors is essential for designing materials with high luminescence efficiency.

Table 3: Absorption and Photoluminescence Properties of Tetracene Derivatives

| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | PLQY (%) | Solvent | Reference |

| TIPS-Tetracene | 534 (onset) | - | - | THF | nih.gov |

| Tc-DA | 550 (onset) | ~570-580 | 57 | THF | nih.gov |

| Tc-DE | 552 (onset) | ~580-590 | 51 | THF | nih.gov |

| Ethynylated Tetracene Derivatives (general) | 475–617 | 540–637 | 10–81 | - | uky.edu |

Photoelectron Spectroscopy (UPS/XPS) for Valence and Core Level Electronic Structure Analysis

Photoelectron Spectroscopy (PES) is a powerful surface-sensitive technique used to probe the electronic structure of materials by measuring the kinetic energy of electrons emitted upon irradiation with photons. It encompasses Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS).

X-ray Photoelectron Spectroscopy (XPS): XPS utilizes soft X-rays (typically 200-2000 eV) to eject electrons from core atomic orbitals. The kinetic energy of these emitted photoelectrons is characteristic of the element and its chemical environment (oxidation state, bonding) libretexts.orgelecmi.escarleton.edu. XPS provides information on the elemental composition and chemical states of the outermost layers (approximately 3-10 nm) of a sample elecmi.escarleton.edu. For this compound, XPS would be instrumental in confirming the presence of carbon, hydrogen, and bromine atoms. Specifically, the C 1s spectrum could reveal components related to C-C bonds in the aromatic system and potentially a component associated with the C-Br bond, which might appear at a slightly higher binding energy due to the electronegativity of bromine unimib.it.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS employs lower-energy ultraviolet radiation (typically 10-45 eV) to eject electrons from valence orbitals libretexts.orgelecmi.es. This technique is highly surface-sensitive and is used to determine the energy levels of occupied molecular orbitals, the ionization potential, and the work function of materials libretexts.orgelecmi.es. For organic semiconductors like this compound, UPS can map the highest occupied molecular orbital (HOMO) energy level, which is critical for understanding charge injection and transport properties in devices.

Advanced Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

Mass Spectrometry (MS) is essential for determining the molecular weight of a compound, confirming its elemental composition, and investigating its fragmentation patterns, which can provide further structural information.

Molecular Integrity: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₈H₁₁Br), the monoisotopic mass is calculated to be approximately 306.00441 Da nih.gov. HRMS data for related tetracene derivatives, such as [M+H]⁺ ions, have been reported with high accuracy, confirming their structures amolf.nl. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance ratio, will result in a characteristic isotopic cluster for the molecular ion and any fragments containing bromine, with peaks separated by 2 mass units.

Fragmentation Pathways: Upon ionization (e.g., by electron impact), molecules can fragment into smaller ions and neutral species. The resulting fragmentation pattern is characteristic of the molecule's structure. For halogenated aromatic compounds, common fragmentation pathways can include the loss of the halogen atom (Br•), or the loss of HBr. The presence of the bromine isotope pattern would be observed in the mass spectrum of these fragments as well. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to selectively fragment ions and analyze the resulting daughter ions, providing more detailed structural insights.

Computational and Theoretical Investigations of 5 Bromotetracene

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground-state electronic properties of molecules wikipedia.orgq-chem.com. By solving the Kohn-Sham equations, DFT provides access to molecular orbitals, electron density, and other crucial electronic descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic behavior, including its reactivity, charge transport capabilities, and optical properties physchemres.orgirjweb.comnih.govyoutube.com. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and its potential for electronic excitation.

Computational studies indicate that the introduction of a bromine atom at the 5-position of tetracene influences the frontier molecular orbitals. Specifically, it has been reported that bromination at the 5-position reduces the HOMO-LUMO gap by approximately 0.3 eV compared to unsubstituted tetracene benchchem.com. This reduction in the energy gap suggests that 5-Bromotetracene may exhibit altered electronic and optical properties, potentially leading to lower excitation energies and different charge transport characteristics. While detailed spatial distributions of the HOMO and LUMO for this compound are not extensively detailed in the provided literature snippets, for PAHs, these orbitals are typically delocalized across the π-conjugated system, with the bromine substituent potentially inducing localized effects or subtle shifts in the distribution.

Table 1: Ground State Electronic Properties (Illustrative based on general DFT principles and available data)

| Property | Value (Illustrative) | Unit | Reference |

| HOMO Energy | -5.50 | eV | physchemres.orgals-journal.com |

| LUMO Energy | -2.50 | eV | physchemres.orgals-journal.com |

| HOMO-LUMO Gap | 3.00 | eV | physchemres.orgals-journal.com |

| HOMO-LUMO Gap (5-Br) | ~2.7 | eV | benchchem.com |

Electron density distribution and Molecular Electrostatic Potential (MEP) maps are powerful visualization tools derived from DFT calculations that reveal the spatial arrangement of electrons and the distribution of electrostatic potential across a molecule als-journal.comresearchgate.netepstem.net. These maps help identify regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites), providing insights into potential intermolecular interactions and reaction pathways als-journal.comepstem.net.

Structural optimization is a fundamental step in DFT calculations, where the atomic positions of a molecule are adjusted to find the lowest energy configuration, representing its most stable geometry researchgate.netstackexchange.comijs.si. This process yields optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

While specific DFT-optimized structural parameters for this compound are not detailed in the provided snippets, the existence of a reported crystal structure (CCDC Number: 245497) nih.gov indicates that its solid-state arrangement is known. DFT optimization would typically aim to reproduce or refine such experimental structures. For tetracene derivatives, the core structure is generally planar, and the introduction of a bromine atom is unlikely to induce significant deviations from planarity, although minor distortions or specific intermolecular packing arrangements influenced by the bromine atom might be observed and characterized through such calculations. Conformational analysis, which explores different stable spatial arrangements of atoms, is less critical for relatively rigid PAHs like tetracene unless flexible substituents are present.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the electronic excited states of molecules, making it invaluable for predicting spectroscopic properties, particularly absorption and emission spectra nih.govrsc.orgfaccts.dersc.org. By simulating the response of the electron cloud to an external time-dependent perturbation (like light), TD-DFT can determine excitation energies and transition dipole moments.

For this compound, TD-DFT calculations would be employed to predict its UV-Vis absorption spectrum. The reduction in the HOMO-LUMO gap due to bromination benchchem.com suggests that the lowest energy electronic transitions (e.g., from the ground state S0 to the first excited singlet state S1) may occur at lower frequencies (longer wavelengths) compared to unsubstituted tetracene. This shift in absorption maxima is a direct consequence of the altered electronic structure. Studies on related brominated tetracene derivatives have utilized TD-DFT to investigate excited states figshare.com.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time by solving Newton's equations of motion for all atoms in a system nih.govmdpi.com. These simulations are crucial for understanding conformational flexibility, molecular motions, and intermolecular interactions, such as those occurring in crystal lattices, solutions, or biological environments.

While specific MD simulations for this compound are not detailed in the provided search results, MD is generally applied to PAHs and their derivatives to study their self-assembly, aggregation behavior, and interactions within condensed phases researchgate.netrsc.org. For this compound, MD could reveal how the bromine atom influences crystal packing, molecular stacking (e.g., π-π interactions), and potential interactions with solvents or other molecules in a material. Such simulations help in predicting macroscopic properties that arise from microscopic molecular arrangements.

Quantum Chemical Characterization of Reaction Mechanisms and Transition States

Quantum chemical calculations, including DFT, are instrumental in elucidating reaction mechanisms by identifying reaction pathways, transition states, and activation energies escholarship.orgrsc.orgnih.govrsdjournal.org. By calculating the potential energy surface (PES) of a reaction, these methods can predict the feasibility and kinetics of chemical transformations.

For this compound, theoretical studies could investigate its synthesis routes, potential degradation pathways, or reactions involving the bromine substituent or the tetracene core. For instance, studies on related brominated tetracene precursors have explored their reactivity escholarship.org. Characterizing transition states for reactions such as electrophilic aromatic substitution on the tetracene core or nucleophilic substitution of the bromine atom would provide valuable insights into the chemical behavior of this compound. Methods like DFT with specific functionals (e.g., M06-2X nrel.gov or B3LYP als-journal.com) and basis sets are commonly used for such mechanistic studies.

List of Compounds Mentioned:

Tetracene

this compound

TIPS-Tetracene

8-bromo-5,12-tetracenequinone

2-bromotetracene

5-bromo-3-nitropyridine-2-carbonitrile

Temozolomide

Tetrabromopentacene

Triazine derivative

Porphyrin complex

Methylene

Benzyne

Applications in Advanced Materials and Organic Electronic Systems

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely dictated by the charge transport characteristics of the organic semiconductor used as the active layer.

The charge transport in organic semiconductor films is intrinsically linked to the degree of intermolecular electronic coupling. In the solid state, the overlap of π-orbitals between adjacent molecules facilitates the movement of charge carriers. For 5-Bromotetracene, charge transport primarily occurs through a hopping mechanism, where charge carriers move between localized states on individual molecules.

In single crystals of this compound grown using vapor transport methods, a hole mobility of 0.3 cm²/V·s has been reported. This value is a significant indicator of the material's intrinsic potential for efficient charge transport. However, in thin films, which are more relevant for practical device applications, the charge mobility is often lower due to the presence of grain boundaries, defects, and less ordered molecular packing. While specific mobility values for this compound thin films are not extensively documented in the reviewed literature, the crystalline mobility suggests that with optimized deposition techniques, high-performance thin-film transistors are achievable.

| Compound | Form | Hole Mobility (cm²/V·s) |

|---|---|---|

| Tetracene | Single Crystal | 1.3 |

| This compound | Single Crystal (Vapor Grown) | 0.3 nih.gov |

The arrangement of molecules in the solid state, or molecular packing, is a critical determinant of charge mobility in organic semiconductors. This compound, similar to its chlorinated counterpart 5-chlorotetracene, adopts a herringbone packing motif in its crystal structure nih.gov. In this arrangement, the planar tetracene backbones of adjacent molecules are not cofacially stacked but are tilted with respect to each other, resembling the bones of a herring.

This herringbone arrangement influences the electronic coupling between molecules. While face-to-face π-π stacking is often considered ideal for high mobility, the specific intermolecular distances and orbital overlaps in the herringbone structure of this compound still permit efficient charge transport. The introduction of the bromine atom can induce subtle changes in the unit cell parameters and intermolecular interactions, such as halogen-halogen interactions, which can fine-tune the packing and, consequently, the charge mobility nih.gov. The anisotropic nature of the herringbone packing can also lead to direction-dependent charge transport, a factor that can be exploited in device engineering.

Organic Photovoltaics (OPVs) and Singlet Fission Materials

Organic photovoltaics offer a promising route to low-cost, flexible solar energy conversion. The efficiency of OPVs is dependent on the photophysical processes occurring within the active layer, including light absorption, exciton (B1674681) generation, diffusion, and dissociation into free charge carriers.

Upon absorption of a photon, an organic semiconductor forms a tightly bound electron-hole pair known as an exciton. For efficient photovoltaic conversion, this exciton must diffuse to a donor-acceptor interface where it can dissociate. The dynamics of these excitons, including their lifetime and diffusion length, are therefore critical.

A particularly interesting phenomenon in tetracene and its derivatives is singlet fission , a process where a singlet exciton converts into two triplet excitons. This carrier multiplication process has the potential to significantly enhance the efficiency of solar cells by generating two electron-hole pairs from a single high-energy photon. While singlet fission is well-studied in tetracene, the specific influence of bromine substitution in this compound on this process is an area of active research. The heavy-atom effect of bromine can, in principle, enhance intersystem crossing rates, which could influence the dynamics of singlet and triplet excitons. The formation of triplet states is a key aspect of singlet fission, and understanding the pathways and efficiencies of triplet formation in this compound is crucial for its application in singlet fission-based OPVs.

The introduction of a bromine atom into the tetracene structure has a notable effect on its electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Halogen atoms are generally electron-withdrawing, which can lead to a stabilization (lowering) of both the HOMO and LUMO energy levels.

This tuning of energy levels is critical for optimizing the performance of OPV devices. The energy difference between the HOMO of the donor material and the LUMO of the acceptor material determines the open-circuit voltage (Voc) of the solar cell. Furthermore, the alignment of the energy levels at the donor-acceptor interface influences the efficiency of exciton dissociation and charge transfer. The bromine atom's ability to modify these energy levels, coupled with its potential to enhance crystallinity and intermolecular interactions, makes this compound a compound of interest for designing more efficient organic solar cells. The polarizability of the bromine atom can also lead to stronger intermolecular interactions, which may improve charge transport properties within the photovoltaic device.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Tetracene | -5.38 | -2.46 | 2.92 |

Note: These are theoretical values for the parent compound, tetracene. Bromine substitution in this compound is expected to lower these energy levels.

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes are at the forefront of display and lighting technology, offering high contrast, vibrant colors, and thin, flexible form factors. The core of an OLED is the emissive layer, where injected electrons and holes recombine to form excitons that subsequently decay radiatively to produce light.

The suitability of an organic material for use in an OLED emissive layer depends on its photoluminescence quantum yield, emission color, and charge transport properties. While tetracene itself is known for its blue-green fluorescence, the specific electroluminescent properties of this compound are not well-documented in the available literature. However, the principles of molecular design for OLED emitters suggest that the bromine substitution could influence the emission characteristics. The heavy-atom effect of bromine can promote intersystem crossing from the singlet to the triplet state. While this can quench fluorescence in some cases, it can also be exploited in phosphorescent OLEDs (PhOLEDs) if the triplet state is emissive, or in thermally activated delayed fluorescence (TADF) emitters through careful molecular design. Further research is required to fully elucidate the potential of this compound in OLED applications.

Emission Characteristics and Color Purity

While specific data on the emission characteristics and color purity of this compound are not extensively detailed in the available research, the photophysical properties of the parent molecule, tetracene, and the influence of halogen substitution provide a basis for understanding its potential performance in organic electronic devices. Tetracene itself is known for its vibrant green fluorescence. The introduction of a bromine atom at the 5-position is expected to modulate these properties.

The "heavy atom effect" introduced by the bromine atom can influence the rates of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). This can potentially lead to a decrease in fluorescence quantum yield and an increase in phosphorescence. The position of the bromine substituent also plays a crucial role in the molecular packing and intermolecular interactions in the solid state, which in turn affects the emission properties of thin films used in devices.

| Property | Expected Influence of 5-Bromo Substitution on Tetracene |

| Emission Color | Likely a modulated green or yellow-green, shifted from parent tetracene. |

| Fluorescence Quantum Yield | Potentially lower than tetracene due to the heavy atom effect. |

| Intersystem Crossing (ISC) | Rate of ISC may be enhanced. |

| Phosphorescence | Potential for increased phosphorescence at low temperatures. |

| Color Purity | Dependent on the solid-state packing and vibrational fine structure of the emission spectrum. |

Host-Guest Systems in OLED Devices

In the architecture of OLEDs, a common strategy to enhance efficiency and stability is the use of a host-guest system in the emissive layer. In this design, a small amount of an emissive dopant (guest) is dispersed within a host material. The host material facilitates charge transport, while the guest is responsible for light emission. This approach can prevent aggregation-caused quenching of the emitter and improve device performance.

While there are no specific reports detailing the use of this compound as either a host or a guest in an OLED device, its properties can be considered in this context. As a derivative of tetracene, which has a well-defined energy level structure, this compound could potentially serve as an emissive guest. For efficient energy transfer from the host to the guest, the host material must have a wider energy gap (the difference between the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) than the guest. The HOMO and LUMO energy levels of tetracene have been calculated, and the introduction of a bromine atom would be expected to slightly alter these levels.

Conversely, if this compound were to be used as a host material, it would need to possess good charge transport characteristics and a sufficiently high triplet energy to confine the excitons on a phosphorescent guest. The suitability of this compound for either role would depend on its specific electronic properties, such as its HOMO-LUMO gap, and its compatibility with other materials in the OLED stack. The investigation of such host-guest systems is a common approach to optimize the performance of OLEDs based on new materials.

Chemo/Biosensing Platforms

The application of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in chemo/biosensing is an area of active research. These molecules can exhibit changes in their fluorescence properties, such as intensity or wavelength, upon interaction with specific analytes. This response can be harnessed to create sensitive and selective sensors.

Currently, there is a lack of specific research demonstrating the use of this compound in chemo/biosensing platforms. However, the general principles of sensor design using PAHs can be considered. The tetracene core provides a fluorescent signaling unit. The bromine atom on the 5-position can serve two primary roles. Firstly, it can modulate the electronic properties of the tetracene ring system, which may enhance its sensitivity to certain analytes. Secondly, the carbon-bromine bond can be utilized as a reactive site for further chemical modification. For instance, it could be a key functional group for attaching a receptor moiety that specifically binds to a target analyte. Upon binding of the analyte to the receptor, a conformational change or an electronic perturbation could be transmitted to the tetracene core, resulting in a detectable change in its fluorescence.

Potential analytes that could be targeted by sensors based on functionalized tetracene derivatives include metal ions, anions, and small organic molecules. The design of such a sensor would involve the strategic selection of a receptor that offers high affinity and selectivity for the target analyte, coupled with an efficient signal transduction mechanism to the fluorescent tetracene core.

Supramolecular Assembly in Functional Materials

Design Principles for Self-Assembled Structures

The spontaneous organization of molecules into well-defined, ordered structures is known as self-assembly. This process is governed by a delicate balance of attractive and repulsive non-covalent interactions between the constituent molecules. For functional materials based on this compound, the design principles for self-assembly focus on controlling the molecular packing in the solid state to achieve desired electronic and optical properties.

Key design principles for the self-assembly of molecules like this compound include:

Molecular Shape and Symmetry: The planar, aromatic core of tetracene provides a strong driving force for stacking arrangements. The position of the bromine atom at the 5-position introduces a degree of asymmetry that can influence the packing motif.

Directional Non-Covalent Interactions: The introduction of the bromine atom allows for the formation of specific and directional halogen bonds, which can be used to guide the assembly into predictable patterns.

Solvent and Processing Conditions: The environment in which the self-assembly takes place, including the choice of solvent and the temperature, can significantly influence the final structure.

The crystal structure of this compound has been determined (CCDC Number: 245497), providing valuable insight into its preferred packing arrangement in the solid state nih.gov. Analysis of this structure reveals the specific intermolecular interactions that govern its self-assembly.

Non-Covalent Interactions Governing Assembly (e.g., Halogen Bonding, π-π Stacking)

The supramolecular assembly of this compound is primarily governed by two significant non-covalent interactions: π-π stacking and halogen bonding.

π-π Stacking: The large, flat aromatic surface of the tetracene core leads to strong π-π stacking interactions. These interactions are a result of attractive van der Waals forces between the delocalized π-electron clouds of adjacent molecules. The degree of overlap between the π-systems is a critical factor determining the electronic properties of the resulting material. In many polycyclic aromatic hydrocarbons, a "slipped-stack" arrangement is observed, which minimizes steric repulsion while maintaining significant attractive interactions. The substitution pattern on the aromatic core can influence the degree of slip and the intermolecular distance.

Halogen Bonding: The bromine atom in this compound introduces the possibility of halogen bonding. A halogen bond is a directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In the case of this compound, the bromine atom can interact with electron-rich regions of neighboring molecules, such as the π-system of another tetracene core (Br···π interactions) or another bromine atom (Br···Br interactions). The strength and directionality of these halogen bonds can play a crucial role in dictating the crystal packing, potentially leading to unique solid-state arrangements that differ from that of unsubstituted tetracene. The presence of bromine can enhance intermolecular interactions, which is a strategy used in the design of functional organic materials nih.govacs.org. Studies on brominated polycyclic aromatic hydrocarbons have shown that these halogen bonds can be a significant factor in their solid-state structures nih.gov.

The interplay between the dispersive π-π stacking and the more directional halogen bonding determines the final supramolecular architecture of this compound, which in turn influences its material properties.

Crystallographic Investigations and Solid State Architecture of 5 Bromotetracene

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

Single crystal X-ray diffraction (SCXRD) is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing detailed information on molecular geometry and how molecules pack together in the solid state fzu.czunimi.ituol.de. For 5-bromotetracene, SCXRD studies allow for the elucidation of its molecular structure, including bond lengths, bond angles, and torsional angles. These studies also reveal the unit cell parameters and the space group, which describe the symmetry and dimensions of the crystal lattice. The packing arrangement dictates the proximity of molecules to each other, influencing intermolecular interactions and, consequently, the bulk properties of the material fzu.cz. While specific detailed crystallographic data for this compound's molecular geometry and packing are not exhaustively detailed in the provided search snippets, the technique itself is established for such analyses fzu.czunimi.ituol.de. PubChem lists a CCDC number (245497) associated with a crystal structure for this compound, indicating that such studies have been conducted nih.gov.

Analysis of Intermolecular Interactions in Crystalline States

The properties of organic crystalline materials are profoundly influenced by the nature and strength of the intermolecular forces that govern their packing libretexts.orgmsu.edu. In this compound, several types of interactions are expected to play significant roles in its solid-state architecture.

Halogen Bonding Interactions Involving Bromine

Halogen bonding is a directional, non-covalent interaction that occurs when a halogen atom (in this case, bromine) acts as an electrophilic center, interacting with a nucleophilic region on another molecule princeton.edunih.gov. This interaction typically involves an electron-deficient region, often termed a "σ-hole," on the halogen atom princeton.edu. For this compound, the bromine atom is positioned on the tetracene core, potentially engaging in halogen bonds with π-systems of adjacent tetracene units or with heteroatoms (like oxygen or nitrogen) if present in co-formers or impurities princeton.edunih.govrsc.org. The strength of halogen bonding increases with the polarizability of the halogen, making bromine a significant participant in such interactions princeton.edu. These interactions can play a crucial role in directing crystal packing and influencing the electronic properties of the material. Studies on other brominated aromatic systems have highlighted the importance of Br···π interactions in self-assembly and crystal engineering rsc.org.

π-π Stacking and Van der Waals Forces

Polycyclic aromatic hydrocarbons like tetracene derivatives are characterized by extended π-electron systems, which are prone to π-π stacking interactions nih.govchemrxiv.orgencyclopedia.pub. These interactions involve the overlap of adjacent aromatic π-electron clouds, contributing significantly to the stability of the crystal lattice and influencing charge transport properties nih.govchemrxiv.orgencyclopedia.pub. While direct face-to-face stacking can be electrostatically repulsive, slip-stacked arrangements are commonly observed, driven by a combination of dispersion forces (a type of van der Waals force) and electrostatic effects chemrxiv.orgencyclopedia.pub. Van der Waals forces, encompassing London dispersion forces and dipole-dipole interactions, are ubiquitous weak forces that arise from temporary or permanent fluctuations in electron distribution and are critical for holding molecules together in the solid state libretexts.orgmsu.edu. In this compound, these forces, along with π-π stacking, are expected to dictate the precise arrangement of the planar tetracene cores.

Hydrogen Bonding Networks (if applicable)

Hydrogen bonding typically involves a hydrogen atom bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) interacting with a lone pair of electrons on another electronegative atom libretexts.orgmsu.edu. Given that this compound is a hydrocarbon with a bromine substituent and lacks explicit hydrogen bond donor groups (like -OH or -NH), the formation of significant hydrogen bonding networks is not expected to be a primary stabilizing interaction within its own crystal lattice. However, if co-crystallized with suitable molecules, hydrogen bonding could be a key interaction.

Polymorphism and its Impact on Electronic and Optical Properties

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form mobt3ath.com. Different polymorphs of a compound can exhibit distinct physical properties, including variations in melting point, solubility, and, importantly for organic electronics, electronic and optical characteristics such as charge carrier mobility and light absorption/emission spectra mobt3ath.com. The different molecular packing arrangements in polymorphs lead to altered intermolecular interactions and electronic coupling between molecules. While specific studies detailing the polymorphism of this compound and its impact on its electronic and optical properties are not explicitly detailed in the provided search results, the phenomenon is well-recognized for organic semiconductors and is a crucial consideration in materials design mobt3ath.com.

Co-crystallization Strategies with Other Organic Molecules

Co-crystallization involves the formation of a crystalline solid containing two or more different molecular components held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, or halogen bonding ugr.esijpsr.comamazonaws.com. This strategy is often employed to modify the physical properties of a parent compound, such as improving solubility, stability, or tuning electronic characteristics ugr.esamazonaws.com. This compound, with its reactive bromine atom and extended π-system, could potentially be co-crystallized with various organic molecules to create novel materials with tailored optoelectronic properties. For instance, co-crystallization could be used to control the intermolecular distances and relative orientations of the tetracene units, thereby influencing charge transport pathways or exciton (B1674681) coupling mobt3ath.comugr.es. The search results indicate that tetracene derivatives have been subjected to co-crystallization with other molecules, suggesting this is a viable approach for functionalizing their solid-state properties mobt3ath.comugr.es.

Future Research Directions and Emerging Paradigms for Brominated Acenes

Exploration of New Synthetic Routes for Greater Efficiency and Sustainability

The advancement of brominated acenes in electronic applications is intrinsically linked to the development of efficient and sustainable synthetic methodologies. While classical bromination methods exist, future research will likely focus on greener and more controlled approaches.

Current synthetic strategies for functionalized acenes often involve multi-step processes. nova.edu For instance, the synthesis of functionalized pentacene (B32325) derivatives can be achieved through a typical synthetic route, which can be adapted for tetracene derivatives. researchgate.net The on-surface synthesis of heptacene from brominated precursors on silver surfaces (Ag(001)) highlights a novel approach where the C-Br bond is cleaved at room temperature, leading to the formation of organometallic intermediates. nih.gov This suggests that surface-confined polymerization of brominated tetracenes could be a viable route for creating well-defined nanostructures. researchgate.net

Future synthetic strategies are expected to focus on:

Direct C-H Bromination: Developing catalytic systems for the selective bromination of the tetracene core would be a significant step towards atom economy and reduced waste.

Flow Chemistry: The use of microreactor technology can offer precise control over reaction parameters, potentially leading to higher yields and purity while minimizing solvent usage.

Enzymatic Synthesis: Biocatalysis presents a green alternative to traditional chemical synthesis. While challenging for non-natural substrates like tetracene, the development of engineered enzymes for selective halogenation could revolutionize the synthesis of brominated acenes. mdpi.com

Mechanochemistry: Solid-state reactions induced by mechanical force can reduce or eliminate the need for solvents, aligning with the principles of green chemistry.

Eco-friendly brominating reagents are also a key area of interest. The use of reagents like N-Bromosuccinimide (NBS) under mild conditions is a step in the right direction. cambridgescholars.com The development of solid-supported brominating agents could further enhance the sustainability of these processes by simplifying purification and enabling catalyst recycling.

Design of Multi-Halogenated Tetracenes with Tuned Properties

The introduction of multiple halogen atoms onto the tetracene framework provides a rich parameter space for fine-tuning the material's properties. The number, position, and type of halogen can significantly influence the frontier molecular orbital energy levels, charge transport characteristics, and solid-state packing.

For example, the bromination of tetraazapentacene has been shown to improve electron mobilities. researchgate.netresearchgate.net This suggests that multi-brominated tetracenes could exhibit enhanced performance in n-channel organic field-effect transistors (OFETs). The synthesis of multi-halogenated alkenes from readily available starting materials provides a precedent for creating complex halogenated organic molecules. beilstein-journals.org Furthermore, the use of dibromotetracene in the synthesis of larger, star-shaped molecules known as "starphenes" demonstrates the utility of di-halogenated acenes as building blocks for more complex architectures. thieme-connect.de

Future research in this area will likely involve a synergistic approach combining computational modeling and experimental synthesis:

Computational Screening: Density Functional Theory (DFT) calculations can be employed to predict the electronic properties of various multi-halogenated tetracene isomers, guiding synthetic efforts towards the most promising candidates.

Regioselective Synthesis: Developing synthetic methods to control the precise placement of multiple bromine atoms on the tetracene core is crucial for establishing clear structure-property relationships.

Mixed Halogenation: The incorporation of different halogens (e.g., bromine and fluorine) into the same tetracene molecule could lead to materials with unique and potentially superior properties.

| Halogenation Pattern | Predicted Effect on HOMO/LUMO Levels | Potential Impact on Device Performance |

|---|---|---|

| 2,8-Dibromotetracene | Lowered HOMO and LUMO | Improved air stability, potential for higher electron affinity |

| 5,11-Dibromotetracene | Significantly lowered LUMO | Enhanced n-type semiconducting behavior |

| 2,5,8,11-Tetrabromotetracene | Further lowering of HOMO and LUMO | Increased electron mobility and stability |

Integration of 5-Bromotetracene into Hybrid Organic-Inorganic Architectures

Hybrid organic-inorganic materials offer a pathway to combine the desirable properties of both material classes, such as the processability of organic molecules and the high charge carrier mobility of inorganic semiconductors. mdpi.comrsc.orgrsc.orgmdpi.com this compound, with its functional handle, is an excellent candidate for integration into such hybrid systems.

One promising area is the use of tetracene derivatives in conjunction with silicon. Tetracene functionalized Si(111) surfaces have demonstrated enhanced solar-to-chemical energy conversion. nih.gov The bromine atom in this compound could serve as a reactive site for covalent attachment to inorganic surfaces, leading to more robust and electronically coupled interfaces.

Future research directions in this domain include:

Surface Modification of Inorganic Nanoparticles: this compound could be used to functionalize nanoparticles (e.g., ZnO, TiO2, quantum dots) to improve their dispersibility in organic matrices and facilitate charge transfer at the organic-inorganic interface.

Hybrid Perovskites: Incorporating brominated tetracene derivatives as an interfacial layer in perovskite solar cells could enhance charge extraction and improve device stability.

Self-Assembled Monolayers (SAMs): The formation of SAMs of this compound derivatives on conductive substrates can be used to tune the work function of electrodes, thereby improving charge injection in organic electronic devices. researchgate.net

Sensors: Hybrid materials based on porphyrin derivatives have shown great promise in chemical sensing. Similarly, hybrid materials incorporating this compound could be developed for the detection of various analytes, leveraging the sensitive fluorescence of the tetracene core. ichem.mdresearchgate.net

| Inorganic Component | Hybrid System | Potential Application |

|---|---|---|

| Silicon (Si) | Covalently bound this compound on Si surface | Photoelectrochemical cells, hybrid solar cells |

| Titanium Dioxide (TiO2) | This compound sensitized TiO2 nanoparticles | Dye-sensitized solar cells, photocatalysis |

| Gold (Au) | Self-assembled monolayer of a this compound derivative on Au | OFETs with improved charge injection, sensors |

| Perovskite | This compound as an interfacial layer | Perovskite solar cells with enhanced performance |

Advanced Device Engineering Based on this compound Derivatives

The ultimate goal of developing new organic materials is their successful implementation in electronic devices. This compound and its derivatives have the potential to impact a range of applications, from organic light-emitting diodes (OLEDs) to organic field-effect transistors (OFETs).

Functionalized tetracenes have been explored as potential red emitters for OLEDs. uky.edunih.gov The bromine substituent in this compound can be used as a synthetic handle to introduce other functional groups that can further tune the emission color and improve device performance. For instance, the introduction of electron-withdrawing or -donating groups can modulate the emission wavelength. Improving the performance of OLEDs is a continuous area of research, with a focus on enhancing efficiency and lifetime. researchgate.net

In the realm of OFETs, studies on 2-chlorotetracene and 2-bromotetracene have shown their potential as p-type semiconductors. researchgate.net The presence of the halogen atom can influence the molecular packing in the solid state, which is a critical determinant of charge transport.

Future device engineering efforts will likely concentrate on:

Molecular Design for Optimized Packing: Synthesizing this compound derivatives with bulky side chains to control the intermolecular interactions and promote favorable π-stacking for efficient charge transport.

Ambipolar Transistors: By carefully tuning the energy levels through further functionalization of the this compound core, it may be possible to achieve ambipolar charge transport, enabling the fabrication of complementary logic circuits.

Singlet Fission Solar Cells: Tetracene is a canonical material for singlet fission, a process that can potentially double the efficiency of solar cells. Organic-inorganic hybrid systems utilizing tetracene derivatives have shown high singlet fission yields. researcher.life Investigating the effect of bromination on the singlet fission dynamics in this compound is a crucial area for future research.

Flexible Electronics: The processability of functionalized tetracenes makes them suitable for use in flexible electronic devices such as sensors and displays. jst.go.jp

Fundamental Studies on Excited State Dynamics and Reaction Mechanisms in Solution and Solid States

A deep understanding of the photophysical processes and chemical reactivity of this compound is essential for its rational application in electronic devices. The bromine atom can influence the excited state dynamics through the heavy-atom effect, which can promote intersystem crossing from the singlet to the triplet state.

The excited state lifetimes of organic molecules are a key parameter determining their suitability for various applications. researchgate.net For example, in OLEDs, a high fluorescence quantum yield and a short excited state lifetime are desirable. Conversely, for applications in photodynamic therapy or triplet-triplet annihilation upconversion, a high triplet quantum yield is required.

Future fundamental studies should focus on:

Ultrafast Spectroscopy: Using techniques like transient absorption spectroscopy to probe the excited state dynamics of this compound in both solution and thin films. This will provide insights into the rates of internal conversion, intersystem crossing, and fluorescence. bowdoin.edu

Time-Resolved Fluorescence Spectroscopy: Measuring the fluorescence lifetime of this compound and its derivatives to quantify the effect of bromination on the radiative decay rate. mdpi.comnih.gov

Computational Modeling: Employing high-level quantum chemical calculations to model the potential energy surfaces of the excited states and to understand the mechanism of intersystem crossing.

Reaction Mechanism Studies: Investigating the reactivity of the C-Br bond in this compound under various conditions (e.g., photochemical, electrochemical) to understand its stability and potential for further functionalization. The mechanism of bromination of alkenes and acetylenes can provide a basis for understanding the reactivity of the tetracene core. youtube.comresearchgate.netmasterorganicchemistry.com

By systematically investigating these fundamental aspects, a comprehensive picture of the photophysics and chemistry of this compound can be established, paving the way for its intelligent design and application in next-generation organic electronic devices.

Q & A

Basic: What are the established synthetic routes for 5-Bromotetracene, and how can purity be optimized?

Answer:

The primary synthesis involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For example, this compound is synthesized using 5-bromo-1(3H)-isobenzofuranone as a precursor, with Cs₂CO₃ as a base and Pd(dppf)Cl₂ as the catalyst in a toluene/water solvent system at 60°C . Post-synthesis, repeated recrystallization in toluene/THF is critical to achieving >95% purity. Key optimization steps include:

- Catalyst loading : 2–5 mol% Pd for balanced reactivity and cost.